3-Bromo-4,5-dihydroxybenzoic acid is a dihydroxybenzoic acid derivative characterized by the presence of a bromine atom at the 3-position of the benzene ring. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its unique chemical properties and structural characteristics. The molecular formula of 3-bromo-4,5-dihydroxybenzoic acid is with a molecular weight of 219.02 g/mol .
This compound can be synthesized through various methods, including bromination of 3,5-dihydroxybenzoic acid or through multi-step synthetic routes involving other benzoic acid derivatives . It is often studied within the context of supramolecular chemistry and molecular recognition due to its ability to form complexes with other compounds .
3-Bromo-4,5-dihydroxybenzoic acid belongs to the class of aromatic carboxylic acids and is classified as a bromo-substituted phenolic compound. Its structure features hydroxyl groups that contribute to its acidic properties and potential reactivity in various chemical reactions.
The synthesis of 3-bromo-4,5-dihydroxybenzoic acid can be achieved through the bromination of 3,5-dihydroxybenzoic acid. This process typically involves the following steps:
The reaction requires careful control of temperature and concentration to maximize yield and minimize by-products. Reaction monitoring can be performed using techniques such as thin-layer chromatography or high-performance liquid chromatography.
3-Bromo-4,5-dihydroxybenzoic acid participates in various chemical reactions typical for phenolic compounds, including:
The reactivity of this compound can be influenced by the position and nature of substituents on the aromatic ring, which can direct electrophilic attack or stabilize intermediates during reactions.
The mechanism of action for 3-bromo-4,5-dihydroxybenzoic acid in biological systems often involves its interaction with enzymes or receptors due to its ability to form hydrogen bonds through its hydroxyl groups. This interaction can modulate biological pathways or influence cellular processes.
Research indicates that derivatives of this compound may exhibit antiproliferative activity against certain cancer cell lines by inhibiting key enzymes involved in metabolic pathways . The specific mechanisms often involve covalent modification or reversible binding.
Relevant data include:
3-Bromo-4,5-dihydroxybenzoic acid finds applications in various scientific fields:
3-Bromo-4,5-dihydroxybenzoic acid (CAS No. 61203-46-1) is a halogenated benzoic acid derivative with the molecular formula C₇H₅BrO₄ and a molecular weight of 233.02 g/mol. Its structure features a benzoic acid core substituted with hydroxyl groups at positions 4 and 5, and a bromine atom at position 3. This arrangement creates a polar scaffold capable of hydrogen bonding (3 hydrogen bond donors, 4 acceptors) and metal coordination [1] [4]. The compound’s acidity arises from its carboxylic acid group (pKa ≈ 4.2) and phenolic hydroxyl groups (pKa ≈ 9–10), leading to pH-dependent speciation. At physiological pH (7.4), it primarily exists as its conjugate base, 3-bromo-4,5-dihydroxybenzoate (CHEBI:140211) [4].
Table 1: Physicochemical Properties of 3-Bromo-4,5-dihydroxybenzoic Acid
Property | Value |
---|---|
CAS Registry Number | 61203-46-1 |
Molecular Formula | C₇H₅BrO₄ |
Molecular Weight | 233.02 g/mol |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 4 |
Topological Polar Surface Area | 77.8 Ų |
GHS Hazard Classification | H315, H319, H335 (Skin/eye irritation, respiratory irritation) |
The compound’s ortho-dihydroxybenzene motif enables antioxidant activity through radical scavenging, while the bromine atom enhances electrophilicity, facilitating covalent interactions with biological nucleophiles like cysteine thiols [7] [10]. It exhibits moderate water solubility due to its polarity, though experimental logP data remains limited.
3-Bromo-4,5-dihydroxybenzoic acid was first isolated in the late 20th century from marine organisms, notably the red alga Rhodomela confervoides. Its discovery emerged during bio-prospecting initiatives targeting halogenated natural products from marine ecosystems [7]. The compound is systematically named as 3-bromo-4,5-dihydroxybenzoic acid under IUPAC nomenclature. Common synonyms include 5-bromo-3,4-dihydroxybenzoic acid and Benzoic acid, 3-bromo-4,5-dihydroxy- (reflecting alternate numbering) [1]. Its ChEBI identifier (CHEBI:140242) classifies it as a dihydroxybenzoic acid and algal metabolite [4].
Early synthesis routes involved electrophilic bromination of 4,5-dihydroxybenzoic acid (protocatechuic acid), though yields were hampered by overbromination. Modern approaches employ protecting groups (e.g., methyl esters or acetals) to achieve regioselectivity. The methyl ester derivative (3-bromo-4,5-dihydroxybenzoic acid methyl ester, CAS 65841-10-3) was later characterized as a stabilized analog with enhanced bioavailability [7].
This compound serves as a versatile synthon in organic synthesis. Its phenolic groups allow for O-alkylation or acylation, while the carboxylic acid enables amide coupling. Bromine participates in cross-coupling reactions (e.g., Suzuki-Miyaura), facilitating access to biaryl libraries for drug discovery [10].
In medicinal chemistry, it exhibits multifaceted bioactivity:
Table 2: Key Derivatives and Their Biological Activities
Derivative | Biological Activity | Mechanism/Significance |
---|---|---|
Spirocyclic BDHI (Compound 11) | Antiproliferative (pancreatic cancer) | Covalent hGAPDH inhibition; >50% growth reduction at μM concentrations |
Methyl Ester (CAS 65841-10-3) | Antioxidant | Enhanced cellular permeability; marine natural product analog |
3-Bromo-5-hydroxybenzoic acid | Antibacterial; Metabolic modulator | Metabolite of 3,5-DHB; impacts dyslipidemia |
The covalent inhibition mechanism of BDHI derivatives exploits the electrophilic bromine in dihydroisoxazole rings, which selectively targets activated cysteines in hGAPDH over glutathione (GSH), minimizing off-target effects [3]. Computational studies confirm that conformational rigidification in spirocyclic derivatives optimizes binding pocket interactions, enhancing potency [2].
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: